molecular formula C15H20N2O4 B354708 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid CAS No. 908492-44-4

4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid

Cat. No.: B354708
CAS No.: 908492-44-4
M. Wt: 292.33g/mol
InChI Key: IKSWZLJJGBTXAI-UHFFFAOYSA-N
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Description

4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol It is characterized by the presence of a butylamino group attached to a carbonyl group, which is further connected to an anilino group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid typically involves the following steps:

    Formation of the Butylamino Group: The initial step involves the reaction of butylamine with a suitable carbonyl compound to form the butylamino group.

    Attachment to Aniline: The butylamino group is then attached to an aniline derivative through a condensation reaction, forming the butylaminoanilino intermediate.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Activity

Recent studies have indicated that derivatives of 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid exhibit significant anti-inflammatory properties. Research focusing on related compounds has demonstrated their effectiveness in reducing inflammation in various biological models. For instance, a study published in Chimica Techno Acta highlighted the synthesis of similar dioxobutanoic acid derivatives that showed pronounced anti-inflammatory activity, suggesting a promising avenue for further exploration of this compound in treating inflammatory diseases .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound may possess analgesic properties. Research into structurally similar compounds has revealed potential for pain relief, indicating that this compound could be developed into a novel analgesic agent .

Photonic Applications

Luminescent Materials

The compound's structural features make it a candidate for photonic applications. Studies on related compounds have shown that modifications can lead to enhanced luminescent properties, which are valuable in the development of optical devices. For example, research has focused on synthesizing luminescent molecular crystals based on similar oxobutanoic acid derivatives, which could pave the way for applications in light-emitting diodes (LEDs) and other optoelectronic devices .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups essential for its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.

Case Studies and Research Findings

Study Focus Findings
Bobrovskaya et al. (2022)Anti-inflammatory activityReported significant reduction in inflammation markers using derivatives related to oxobutanoic acids .
Gunina et al. (2022)Luminescent propertiesDemonstrated the potential for developing luminescent materials from oxobutanoic acid derivatives .
Sobin et al. (2021)Hemostatic activityHighlighted the hemostatic and anti-inflammatory effects of similar compounds, suggesting broader therapeutic potential .

Mechanism of Action

The mechanism of action of 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid (CAS Number: 908492-44-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₂₀N₂O₄
  • Molecular Weight : 292.33 g/mol
  • Structure : The compound features an anilino group linked to a butanoic acid derivative, which is significant for its biological interactions.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of similar oxobutanoic acid derivatives. For instance, compounds with structural similarities have shown efficacy in reducing inflammation markers in vitro and in vivo. The anti-inflammatory mechanisms typically involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.

Study ReferenceCompound TestedObserved ActivityMechanism
4-Oxobutanoic derivativesSignificant reduction in inflammationInhibition of NF-kB signaling
Various oxobutanoic acidsAnti-inflammatory effectsCytokine modulation

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays. Compounds in this class have demonstrated activity against a range of bacteria and fungi, suggesting a mechanism that may involve disruption of microbial cell membranes or interference with metabolic pathways.

Pathogen TestedMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
  • Modulation of Cell Signaling Pathways : By affecting pathways such as NF-kB, the compound can alter the expression of genes involved in inflammation and immune responses.
  • Membrane Disruption : In antimicrobial applications, the interaction with microbial membranes can lead to cell lysis.

Case Study 1: Anti-inflammatory Effects

A study published in Pharmaceutical Chemistry Journal evaluated the anti-inflammatory effects of structurally similar compounds. The results indicated that these compounds significantly reduced edema in animal models, supporting their potential use in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of oxobutanoic acid derivatives demonstrated promising results against multi-drug resistant strains of bacteria. These findings suggest that modifications to the oxobutanoic structure can enhance antimicrobial potency, making it a candidate for further development.

Properties

IUPAC Name

4-[4-(butylcarbamoyl)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-3-10-16-15(21)11-4-6-12(7-5-11)17-13(18)8-9-14(19)20/h4-7H,2-3,8-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSWZLJJGBTXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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